N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine
Brand Name: Vulcanchem
CAS No.: 185521-30-6
VCID: VC19085282
InChI: InChI=1S/C18H20NO6P/c1-24-26(23,15-10-6-3-7-11-15)13-16(17(20)21)19-18(22)25-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,22)(H,20,21)/t16-,26?/m0/s1
SMILES:
Molecular Formula: C18H20NO6P
Molecular Weight: 377.3 g/mol

N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine

CAS No.: 185521-30-6

Cat. No.: VC19085282

Molecular Formula: C18H20NO6P

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine - 185521-30-6

Specification

CAS No. 185521-30-6
Molecular Formula C18H20NO6P
Molecular Weight 377.3 g/mol
IUPAC Name (2R)-3-[methoxy(phenyl)phosphoryl]-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H20NO6P/c1-24-26(23,15-10-6-3-7-11-15)13-16(17(20)21)19-18(22)25-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,22)(H,20,21)/t16-,26?/m0/s1
Standard InChI Key AHMPRMXUEOOKTP-AJWVYOOVSA-N
Isomeric SMILES COP(=O)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES COP(=O)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2R)-3-[methoxy(phenyl)phosphoryl]-2-(phenylmethoxycarbonylamino)propanoic acid, reflects its stereochemical and functional complexity:

  • Backbone: L-alanine (2-aminopropanoic acid) with an (R)-configuration at the β-carbon .

  • Phosphoryl Group: A methoxy(phenyl)phosphoryl moiety at the β-carbon, introducing chirality and steric bulk.

  • Protective Group: A benzyloxycarbonyl (Cbz) group at the α-amino position, enhancing stability during synthetic workflows.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₀NO₆P
Molecular Weight377.3 g/mol
CAS Number185521-30-6
SMILESCOP(=O)(CC@@HNC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2
InChI KeyAHMPRMXUEOOKTP-AJWVYOOVSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step protocols to introduce the phosphoryl and Cbz groups while preserving stereochemical integrity:

Phosphorylation of L-Alanine Derivatives

  • Amino Protection: L-alanine’s α-amino group is protected with a Cbz group using benzyl chloroformate under basic conditions.

  • β-Carbon Functionalization: The β-hydroxyl group of serine (or a similar precursor) is replaced with a phosphoryl group via Arbuzov or Michaelis-Becker reactions. Methoxy(phenyl)phosphine is a common phosphorylating agent .

  • Deprotection and Purification: Acidic or catalytic hydrogenation removes protective groups, followed by chromatography for isolation .

Challenges in Synthesis

  • Stereochemical Control: Maintaining the (R)-configuration at the β-carbon requires chiral auxiliaries or asymmetric catalysis .

  • Phosphoryl Group Stability: The methoxy(phenyl)phosphoryl moiety is sensitive to hydrolysis, necessitating anhydrous conditions .

Physicochemical and Spectral Data

Spectral Characterization

  • NMR (¹H and ¹³C): Key signals include:

    • δ 7.2–7.4 ppm (aromatic protons from Cbz and phenyl groups).

    • δ 3.7 ppm (methoxy P–O–CH₃).

    • δ 4.3 ppm (Cα–H of alanine) .

  • IR Spectroscopy: Stretching vibrations at 1740 cm⁻¹ (C=O, carboxylic acid), 1250 cm⁻¹ (P=O), and 1100 cm⁻¹ (P–O–C).

Table 2: Thermodynamic Properties

PropertyValue
Melting PointNot reported
SolubilityDMSO, DMF, sparingly in water
LogP (Predicted)2.8

Biological and Industrial Applications

Medicinal Chemistry

  • Enzyme Inhibition: The phosphoryl group mimics phosphate in substrates, making it a candidate for kinase or phosphatase inhibition .

  • Prodrug Development: Phosphorylated amino acids are explored for enhancing bioavailability of antiviral or anticancer agents .

Material Science

  • Chiral Ligands: The compound’s stereogenic centers and phosphoryl group enable its use in asymmetric catalysis .

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